Cetrorelix acetate is classified as a peptide drug. It is derived from the natural hormone Gonadotropin-Releasing Hormone and synthesized through various chemical methods, primarily solid-phase synthesis. This compound is marketed under the brand name Cetrotide and is available as a lyophilized powder for reconstitution prior to subcutaneous injection .
Cetrorelix acetate synthesis typically involves a multi-step process, often exceeding 26 steps. The most common methods include:
The final product undergoes purification using high-performance liquid chromatography (HPLC) to ensure high purity levels, typically above 99% .
Cetrorelix acetate has a linear structure comprising ten amino acids, which include both L- and D-amino acids. Its molecular formula is , with a molecular weight of approximately 1431 g/mol . The compound does not exhibit polymorphism, and its solubility in water is about 8 mg/mL, which is crucial for its formulation as an injectable solution .
The synthesis of cetrorelix acetate involves several key chemical reactions:
Cetrorelix acetate acts by competitively inhibiting the binding of gonadotropin-releasing hormone to its receptors in the pituitary gland. This inhibition leads to a decrease in the secretion of luteinizing hormone and follicle-stimulating hormone, thereby preventing premature ovulation. This mechanism is particularly beneficial during assisted reproductive technology procedures where precise timing of ovulation is critical for success .
Cetrorelix acetate is primarily used in reproductive medicine:
Cetrorelix acetate is a synthetic decapeptide with the sequence: Ac-D-2-Nal-D-Phe(4-Cl)-D-3-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂. This structure incorporates five non-natural D-amino acids and strategic modifications that confer potent GnRH antagonism:
Table 1: Amino Acid Sequence of Cetrorelix Acetate
Position | Residue | Modification | Functional Role |
---|---|---|---|
1 | D-2-Nal | N-acetylation | Receptor affinity ↑ |
2 | D-Phe | 4-Cl substitution | Metabolic stability ↑ |
3 | D-3-Pal | Pyridinyl group | Hydrophobicity ↑ |
6 | D-Cit | Neutral urea side chain | Histamine release ↓ |
10 | D-Ala | C-terminal amide | Protease resistance ↑ |
Cetrorelix acetate has a molecular weight of 1,431.06 g/mol (free base) or 1,551.17 g/mol (acetate salt) [1] [9]. Key physicochemical properties include:
Cetrorelix acetate acts as a competitive antagonist at pituitary GnRH receptors. Its binding affinity exceeds natural GnRH by ~20-fold due to strategic D-amino acid placements, which optimize receptor contact points while preventing receptor activation [1] [4]. Key mechanisms include:
Cetrorelix acetate exhibits pronounced, dose-responsive suppression of gonadotropins:
Table 2: Dose-Dependent Hormone Suppression in Premenopausal Women
Dose (mg) | LH Reduction (%) | FSH Reduction (%) | LH Surge Delay (Days) |
---|---|---|---|
1 | 78 ± 9 | 32 ± 7 | 4.5 |
3 | 95 ± 3 | 48 ± 6 | 7.0 |
5 | 98 ± 1 | 51 ± 5 | 10.0 |
Data derived from controlled phase I trials [10]
Table 3: Key Pharmacokinetic Parameters
Parameter | 3 mg Single Dose | 0.25 mg Daily Dose |
---|---|---|
Cₘₐₓ (ng/mL) | 28.5 (22.5–36.2) | 6.42 (5.18–7.96) |
tₘₐₓ (h) | 1.5 | 1.0 |
AUC (ng·h/mL) | 536 (451–636) | 44.5 (36.7–54.2)* |
t½ (h) | 62.8 | 20.6 |
Vd (L/kg) | 1.16 | 1.16 |
CL (mL/min·kg) | 1.28 | 1.28 |
Steady-state values; data presented as geometric mean (95% CI) [7]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7